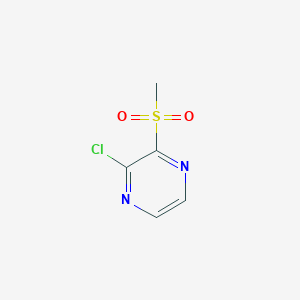

2-Chloro-3-(methylsulfonyl)pyrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

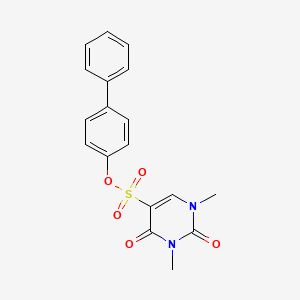

2-Chloro-3-(methylsulfonyl)pyrazine, also known as CMSP, is a chemical compound that has been widely studied for its potential applications in scientific research. CMSP is a heterocyclic compound that contains a pyrazine ring with a chlorine atom and a methylsulfonyl group attached to it. This compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.

Aplicaciones Científicas De Investigación

Pyrazine Derivatives and Pharmacological Effects

Pyrazine derivatives, including 2-Chloro-3-(methylsulfonyl)pyrazine, have been synthesized and evaluated for diverse pharmacological activities. These derivatives exhibit a wide range of biological effects, such as antimicrobial, antifungal, antidiabetic, diuretic, anticancer, antiviral, hypnotic, and analgesic properties. The significant pharmacological effects of pyrazine derivatives underscore their potential in developing new therapeutic agents. Specifically, inhibitors of protein kinases and β-secretase have shown promise in treating diseases like cancer and Alzheimer's, respectively (Doležal & Zítko, 2015).

Synthesis and Biological Activities of Pyrazole Derivatives

Pyrazole, closely related to pyrazine, serves as a pharmacophore in many biologically active compounds. These derivatives are utilized in medicinal chemistry due to their extensive biological activities, which include actions as anticancer, analgesic, anti-inflammatory, antimicrobial, and antiviral agents. The synthesis of pyrazole heterocycles often involves condensation followed by cyclization, highlighting the versatility and potential of pyrazine derivatives in drug development (Dar & Shamsuzzaman, 2015).

Control Strategies for Pyrazines Generation

In the food industry, pyrazines are valuable for their contribution to flavor, particularly in baked, roasted, and nutty food products. The Maillard reaction (MR), a chemical reaction between amino acids and reducing sugars, is a key method for synthesizing pyrazines. Understanding and controlling the generation of pyrazines through the MR can enhance food flavor while minimizing undesirable by-products. Various strategies, including the use of new reactants, modification of reaction conditions, and emerging technologies like ultrasound, have been explored to optimize pyrazines formation (Yu et al., 2021).

Propiedades

IUPAC Name |

2-chloro-3-methylsulfonylpyrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2S/c1-11(9,10)5-4(6)7-2-3-8-5/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYGSIHRYHMJTCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=CN=C1Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-(methylsulfonyl)pyrazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Ethyl-4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2730061.png)

![4-bromo-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2730067.png)

![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2730069.png)

![2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2730072.png)

![N-(3-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)acetamide](/img/structure/B2730081.png)

![2-(benzenesulfonyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2730082.png)